![molecular formula C21H21N3O B2548698 N-(3-Methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-carboxamid CAS No. 900012-13-7](/img/structure/B2548698.png)

N-(3-Methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

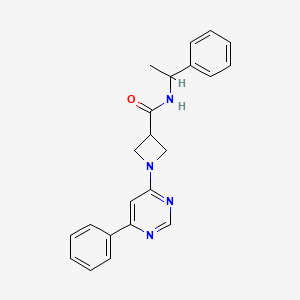

The compound N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a derivative of pyrazine, a heterocyclic aromatic organic compound with a bicyclic structure consisting of a pyrrolo fused to a pyrazine ring. This compound is likely to exhibit interesting chemical and biological properties due to the presence of multiple functional groups and aromatic systems.

Synthesis Analysis

While the specific synthesis of N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is not detailed in the provided papers, similar pyrazine derivatives are typically synthesized through reactions involving amine components and carboxylic acids or their derivatives. For example, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between an amine and pyrazine-2-carboxylic acid . Such methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can contribute to the stability and electronic properties of the molecule. The molecular structure is often investigated using spectroscopic techniques such as FT-IR, FT-Raman, and NMR, as well as computational methods like density functional theory (DFT) . These studies provide insights into the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are indicative of the chemical reactivity and stability of the molecule.

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the aromatic rings. The amide group can engage in hydrogen bonding and nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The presence of substituents on the rings can influence the reactivity pattern, directing the site of reaction and the type of chemical transformations that the molecule can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The electronic properties, such as the HOMO-LUMO gap, can be indicative of the molecule's chemical reactivity and its potential applications in materials science, particularly in the field of nonlinear optics due to the presence of hyperpolarizability . The biological activities, including antifungal, antibacterial, and anticancer properties, are also significant aspects of the chemical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antimykotische Mittel

Pyrrolopyrazinderivate haben vielversprechende antibakterielle und antimykotische Eigenschaften gezeigt. Insbesondere Derivate mit dem Pyrrolo[1,2-a]pyrazin-Gerüst haben Aktivität gegen bakterielle und fungale Krankheitserreger gezeigt. Diese Verbindungen könnten für die Entwicklung neuartiger antimikrobieller Mittel weiter untersucht werden .

Antivirale Aktivität

Bestimmte Pyrrolopyrazinderivate zeigen antivirale Wirkungen. Obwohl die genauen Mechanismen unklar bleiben, rechtfertigt ihr Potenzial bei der Bekämpfung von Virusinfektionen weitere Untersuchungen. Forscher könnten ihre Aktivität gegen bestimmte Viren untersuchen und ihr therapeutisches Potenzial bewerten .

Kinase-Inhibition

5H-Pyrrolo[2,3-b]pyrazinderivate erwiesen sich als besonders wirksam bei der Hemmung von Kinasen. Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, was diese Derivate zu interessanten Kandidaten für die Arzneimittelentwicklung macht. Weitere Studien sind erforderlich, um ihre spezifischen Kinaseziele und Wirkmechanismen aufzuklären .

Antioxidative Eigenschaften

Pyrrolopyrazinverbindungen haben antioxidative Aktivität gezeigt. Die Untersuchung ihrer Fähigkeit, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen, könnte Einblicke in potenzielle therapeutische Anwendungen liefern .

Entzündungshemmende Wirkungen

Obwohl nicht umfassend untersucht, haben Pyrrolopyrazinderivate entzündungshemmende Eigenschaften gezeigt. Das Verständnis ihrer Auswirkungen auf entzündliche Signalwege und Immunantworten könnte zu neuartigen entzündungshemmenden Medikamenten führen .

Natürliche Quellen und Isolierung

Viele Pyrrolopyrazinderivate wurden aus verschiedenen Quellen isoliert, darunter Pflanzen, Mikroben, Böden und Meereslebewesen. Forscher können diese natürlichen Quellen erforschen, um neue Derivate zu entdecken und ihre biologischen Aktivitäten zu untersuchen .

Zusammenfassend lässt sich sagen, dass das Pyrrolopyrazin-Gerüst vielversprechend ist als attraktives Gerüst für die Arzneimittelforschung. Forscher sollten weiterhin seine Synthesemethoden, Struktur-Aktivitäts-Beziehungen und potenzielle therapeutische Anwendungen untersuchen, um verschiedene Krankheiten zu bekämpfen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊

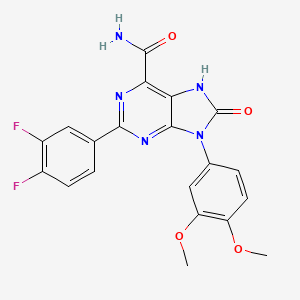

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth of certain bacteria that cause tuberculosis (tb) .

Biochemical Pathways

Based on the anti-tubercular activity of similar compounds, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting that it may have a similar effect .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

The compound plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is believed to interfere with fatty acid synthase FAS I, disrupting the ability of certain bacteria to synthesize new fatty acids, which are required for growth and replication .

Cellular Effects

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms . It is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in certain bacteria . This active form can then bind to and inhibit the activity of the FAS I enzyme .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can change . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models

Metabolic Pathways

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is involved in certain metabolic pathways . It interacts with enzymes such as xanthine oxidase and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . Specific details about any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently available.

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-16-7-5-10-18(15-16)22-21(25)24-14-13-23-12-6-11-19(23)20(24)17-8-3-2-4-9-17/h2-12,15,20H,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAFAOPHTZRXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)

![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)

![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)

![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)